1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane

Description

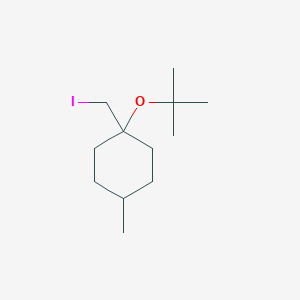

1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane (C₁₂H₂₁IO) is a cyclohexane derivative featuring a tert-butoxy group, an iodomethyl substituent, and a methyl group at positions 1, 1, and 4, respectively. The tert-butoxy group (bulky electron-donating ether) and iodomethyl (polarizable, reactive leaving group) confer unique steric and electronic properties. The compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals or liquid crystals, owing to its conformational flexibility and reactivity .

Properties

Molecular Formula |

C12H23IO |

|---|---|

Molecular Weight |

310.21 g/mol |

IUPAC Name |

1-(iodomethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |

InChI |

InChI=1S/C12H23IO/c1-10-5-7-12(9-13,8-6-10)14-11(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

KVDRLLMHUZUTGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(CI)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Radical Iodination and tert-Butyl Protection

One effective approach is the radical iodination of a methyl-substituted cyclohexane derivative bearing a tert-butoxy substituent. This method often employs copper-catalyzed radical cascade cyclizations under photoirradiation conditions to achieve selective iodination.

- Catalyst: Copper salts such as Cu(OTf)2 at 5 mol%

- Ligand: Chiral or achiral bis-nitrogen ligands (e.g., L1)

- Base: 1,1,3,3-Tetramethylguanidine (TMG) found optimal for yield improvement

- Solvent: Tetrahydrofuran (THF) preferred for highest yields (~72%)

- Light source: LED irradiation (410 nm, 50 W × 2)

- Temperature: Ambient (25 °C)

- Reaction time: 15–24 hours

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | MTBD | 38 |

| 2 | Et3N | 15 |

| 3 | DIPEA | 18 |

| 4 | DBU | Trace |

| 5 | TMG | 47 |

| 6 | Cs2CO3 | Trace |

| 7 | K3PO4 | 18 |

| 8 | BTMG | 15 |

| 9 | DBACO | 15 |

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | THF | 72 |

| 2 | DMF | 54 |

| 3 | DME | 42 |

| 4 | DMSO | 27 |

This data indicates TMG as the best base and THF as the optimal solvent for the iodination step, leading to efficient formation of the iodomethyl group adjacent to the tert-butoxy substituent.

Preparation of tert-Butyl 4-iodopiperidine-1-carboxylate as a Model Intermediate

The tert-butyl protecting group is typically introduced via carbamate formation using tert-butoxycarbonyl (Boc) reagents. A related compound, tert-butyl 4-iodopiperidine-1-carboxylate, is synthesized by halogen exchange from the corresponding bromide:

- Starting from N-tert-butoxycarbonyl-4-bromopiperidine, halogen exchange with sodium iodide in tetrahydrofuran (THF) under controlled temperature yields the iodide with 84% yield.

- The reaction involves sodium hydride activation, dropwise addition of the bromide, stirring at room temperature, aqueous quenching, and extraction with ethyl acetate.

- Drying over anhydrous sodium sulfate and evaporation yields the product which can be used directly in subsequent steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Radical iodination with Cu catalyst | Cu(OTf)2, TMG, THF, LED light, 25 °C | 47–72 | Optimized base and solvent critical |

| Halogen exchange from bromide | NaI, NaH, THF, room temp | ~84 | Direct iodide substitution on protected amine |

| Decarboxylative iodination | tert-Butylhypoiodite (in situ), DMF/sulpholane | Variable | Suitable for cycloalkylcarboxylic acids |

| tert-Butoxy protection | Boc reagents, suitable amine protecting groups | High | Protects amine or alcohol groups |

Research Findings and Considerations

- The choice of base and solvent dramatically affects the yield and selectivity of the iodination step.

- Photochemical activation with LEDs provides mild conditions and good control over radical formation.

- tert-Butyl protecting groups are stable under iodination conditions and facilitate purification.

- Decarboxylative halogenation offers a direct route from carboxylic acids but requires careful control of solvent and functional groups.

- Scale-up reactions have been successfully demonstrated with maintained yields, indicating robustness of the methods.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Elimination: Elimination reactions can be used to form double bonds within the cyclohexane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Elimination: Strong bases such as sodium ethoxide can be used for elimination reactions.

Major Products Formed:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dehalogenated or demethylated products.

Substitution: Formation of substituted cyclohexane derivatives.

Elimination: Formation of alkenes within the cyclohexane ring.

Scientific Research Applications

Synthesis Applications

1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane is utilized in various synthesis processes, particularly in the formation of complex organic molecules. Its structure allows it to participate in nucleophilic substitutions and radical reactions.

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Acts as an alkylating agent for amines and alcohols | 55-64 |

| Radical Reactions | Participates in radical coupling reactions | Varies |

| Alkylation of Alkenes | Used in aminoxyalkylation with alkenes | 48 |

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, especially as a precursor for developing pharmaceuticals. Its iodinated structure is particularly useful for creating radiolabeled compounds for imaging studies.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of compounds derived from alkyl iodides, including those similar to this compound. These studies focus on synthesizing derivatives that inhibit cancer cell proliferation.

- Study Findings :

- Compounds showed significant activity against various cancer cell lines.

- Mechanisms of action include apoptosis induction and cell cycle arrest.

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various reaction pathways, including:

- Decarboxylative Halogenation : This method allows for the transformation of carboxylic acids into halogenated compounds, enhancing the utility of the compound in creating polyhalogenated derivatives .

- Radical Chemistry : The compound's ability to generate radicals makes it suitable for radical-mediated transformations, which are essential in synthesizing diverse organic materials .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The tert-butoxy group can stabilize reaction intermediates, while the iodomethyl group can serve as a leaving group in substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituents at Positions 1 and 4

1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene (C₁₄H₁₇I)

- Structure : Cyclohexane ring linked to a para-methylbenzene group, with iodomethyl at position 4.

- Key Differences : The benzene ring introduces aromaticity, altering electronic properties (electron-withdrawing effects) compared to the tert-butoxy group in the target compound.

- Applications : Intermediate for liquid crystals .

- Conformation : Cyclohexane adopts a chair conformation; benzene and cyclohexane planes form a 67.23° angle .

cis-1-tert-Butyl-4-chlorocyclohexane (C₁₀H₁₉Cl)

- Structure : Chloro and tert-butyl groups at positions 1 and 4.

- Key Differences : Smaller chloro substituent vs. iodomethyl. Chloro is a better leaving group than tert-butoxy but less reactive than iodide.

- Conformation : tert-Butyl prefers equatorial positioning to minimize steric strain, stabilizing the chair conformation .

Functional Group Comparisons

4-Methyl-1-cyclohexanemethanol (C₈H₁₆O)

- Structure : Hydroxymethyl and methyl groups at positions 1 and 4.

- Key Differences : Hydroxymethyl enables hydrogen bonding, increasing water solubility. In contrast, the iodomethyl group in the target compound enhances lipophilicity and reactivity in substitution reactions .

1-tert-Butyl-4-ethoxycyclohexane (C₁₂H₂₄O)

- Structure : Ethoxy and tert-butyl groups at positions 1 and 4.

- Key Differences : Ethoxy is less bulky than tert-butoxy, reducing steric hindrance. Lacks the reactive iodomethyl group, limiting utility in cross-coupling reactions .

4-(Tert-butyl)-2,6-bis-((E)-2-chloro-4-fluorobenzylidene)cyclohexan-1-one (C₂₄H₂₄Cl₂F₂O)

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane | C₁₂H₂₁IO | tert-Butoxy, Iodomethyl, Methyl | 308.22 | High reactivity via iodide leaving group | Pharmaceutical intermediates |

| 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene | C₁₄H₁₇I | Iodomethyl, Benzene, Methyl | 288.19 | Aromatic conjugation | Liquid crystal synthesis |

| cis-1-tert-Butyl-4-chlorocyclohexane | C₁₀H₁₉Cl | tert-Butyl, Chloro | 174.71 | SN2 reactivity with chloro | Conformational studies |

| 1-tert-Butyl-4-ethoxycyclohexane | C₁₂H₂₄O | tert-Butyl, Ethoxy | 184.32 | Limited leaving group ability | Solvent compatibility studies |

| 4-Methyl-1-cyclohexanemethanol | C₈H₁₆O | Hydroxymethyl, Methyl | 128.22 | Hydrogen bonding, solubility | Polymer precursors |

Biological Activity

1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane is a compound of interest due to its potential biological activities. Understanding its biological properties is crucial for its application in medicinal chemistry and pharmacology. This article reviews the current knowledge on the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tert-butoxy group and an iodomethyl substituent on a methylcyclohexane framework. Its structural characteristics may influence its reactivity and interactions with biological targets.

Synthesis and Reactivity

Recent studies have explored various synthetic routes for generating compounds similar to this compound. For instance, alkyl iodides have been employed in radical addition reactions, demonstrating the versatility of such compounds in organic synthesis .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of alkyl iodides have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| 2-Iodo-2-methylpropane | E. coli | 64 µg/mL |

| 1-Iodo-1-methylcyclohexane | Pseudomonas aeruginosa | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines. Compounds similar to this compound have shown promising results in inhibiting cell proliferation.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of halogenated cyclohexanes on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| 2-Iodopropane | MCF-7 | 25 |

| Cyclohexanol | A549 | >100 |

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular components. Studies suggest that alkyl iodides can generate radicals that participate in biological processes, leading to oxidative stress in microbial cells or cancerous tissues .

Q & A

Advanced Analytical Question

- Thermogravimetric Analysis (TGA) : Quantify mass loss at 150–200°C, correlating with tert-butoxy cleavage .

- GC-MS : Identify volatile decomposition products (e.g., isobutylene from tert-butoxy fragmentation) .

How is this compound utilized in designing bioactive molecules?

Application-Focused Question

The iodomethyl group enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.